molecular formula C6H2Cl2INO2 B1410308 1,5-Dichloro-3-iodo-2-nitrobenzene CAS No. 1803850-87-4

1,5-Dichloro-3-iodo-2-nitrobenzene

Cat. No.: B1410308
CAS No.: 1803850-87-4
M. Wt: 317.89 g/mol
InChI Key: VFUYFGYIBZQIJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Halogenated Aromatic Systems

Halogenated aromatic compounds are a cornerstone of modern organic synthesis, serving as versatile precursors for a vast array of more complex molecules. The introduction of halogen atoms onto an aromatic ring significantly alters its electronic properties and reactivity, providing handles for further functionalization. numberanalytics.com Halogenation reactions, such as chlorination, bromination, and iodination, typically proceed through an electrophilic aromatic substitution mechanism. numberanalytics.commasterorganicchemistry.com The presence of multiple halogen substituents, as seen in 1,5-dichloro-3-iodo-2-nitrobenzene, further modulates the reactivity of the aromatic core, influencing the regioselectivity of subsequent transformations. These polysubstituted systems are integral to the synthesis of pharmaceuticals, advanced materials, and agrochemicals. numberanalytics.comoup.com

The specific arrangement of two chlorine atoms and one iodine atom in this compound creates a unique electronic and steric environment on the benzene (B151609) ring. This distinct substitution pattern is crucial for directing subsequent chemical reactions to specific positions, a key consideration in multi-step synthetic sequences.

Significance of Polysubstituted Nitrobenzenes as Versatile Synthetic Intermediates

Polysubstituted nitrobenzenes are highly valuable as synthetic intermediates due to the diverse reactivity imparted by the nitro group and the other substituents. researchgate.net The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. quora.com Conversely, this deactivation makes the ring more susceptible to nucleophilic aromatic substitution (SNAr), a powerful tool for forming new carbon-heteroatom and carbon-carbon bonds. nih.gov

The nitro group itself can be readily transformed into other functional groups. For instance, its reduction to an amino group provides access to anilines, which are precursors to a wide range of dyes, pharmaceuticals, and polymers. environmentclearance.nic.in The presence of multiple substituents, as in this compound, offers the potential for sequential and regioselective reactions, allowing for the controlled construction of complex target molecules. libretexts.orgpressbooks.pub

Research Rationale for this compound as a Model System

The compound this compound serves as an excellent model system for studying the interplay of electronic and steric effects in polysubstituted aromatic compounds. The presence of three distinct halogen atoms with varying electronegativity and size, coupled with the strongly deactivating nitro group, presents a rich platform for investigating reaction mechanisms and selectivity.

The differential reactivity of the C-Cl and C-I bonds allows for selective transformations. For example, the carbon-iodine bond is generally more reactive towards certain cross-coupling reactions, such as Suzuki and Sonogashira couplings, compared to the more robust carbon-chlorine bonds. This differential reactivity is a key strategic element in synthetic planning. A structurally similar compound, 2,4-dichloro-1-iodo-6-nitrobenzene, has been utilized as a precursor in the synthesis of chiral polychlorinated biphenyl (B1667301) (PCB) derivatives. nih.gov

Overview of Key Chemical Features of this compound

The chemical identity and properties of this compound are defined by its unique substitution pattern.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
This compoundC₆H₂Cl₂INO₂317.90Not specified1803850-87-4
1,3-Dichloro-2-iodo-5-nitrobenzeneC₆H₂Cl₂INO₂317.89Light orange to yellow to green powder to crystal62778-19-2 cymitquimica.com
1,5-Dichloro-3-methyl-2-nitrobenzeneC₇H₅Cl₂NO₂206.02Not specified118665-00-2 nih.gov
2,4-Dichloro-1-iodo-6-nitrobenzeneC₆H₂Cl₂INO₂317.89Not specifiedNot specified nih.gov

The reactivity of this compound is governed by the electronic effects of its substituents. The nitro group strongly deactivates the ring towards electrophilic attack. The chlorine and iodine atoms also exert a deactivating inductive effect. However, the interplay of these effects, along with the steric hindrance imposed by the substituents, dictates the regioselectivity of various transformations. For instance, in nucleophilic aromatic substitution reactions, the positions ortho and para to the nitro group are activated, but the presence of the other halogens will influence the ultimate site of attack.

The distinct nature of the carbon-halogen bonds is a critical feature. The C-I bond is weaker and more polarizable than the C-Cl bonds, making it more susceptible to cleavage in reactions such as metal-catalyzed cross-couplings. This allows for the selective introduction of new functional groups at the iodine-bearing position while leaving the chlorine atoms intact for subsequent modifications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dichloro-3-iodo-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2INO2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUYFGYIBZQIJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)[N+](=O)[O-])I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation of 1,5 Dichloro 3 Iodo 2 Nitrobenzene

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Isotopic Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy and precision. nih.govnih.gov For 1,5-dichloro-3-iodo-2-nitrobenzene, with the molecular formula C₆H₂Cl₂INO₂, the theoretical exact monoisotopic mass can be calculated. This value is then compared to the experimentally measured mass, typically with a mass accuracy requirement of less than 5 ppm, to confirm the molecular formula. nih.govthermofisher.com

A key feature in the mass spectrum of this compound is its unique isotopic pattern, which arises from the naturally occurring isotopes of its constituent elements. Iodine is monoisotopic (¹²⁷I), while chlorine possesses two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). The presence of two chlorine atoms results in a characteristic cluster of peaks for the molecular ion (M⁺) and its fragments. The expected pattern for a species containing two chlorines is a trio of peaks at M, M+2, and M+4, with a relative intensity ratio of approximately 9:6:1. youtube.com This distinctive isotopic signature, combined with the high-resolution mass measurement of the monoisotopic peak (containing only ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O, and ¹²⁷I), provides unequivocal evidence for the presence and number of chlorine atoms, thereby confirming the elemental composition. youtube.comuni.lu

Table 1: Predicted HRMS Data for C₆H₂Cl₂INO₂

AdductCalculated m/z
[M]⁺316.8502
[M+H]⁺317.8580
[M+Na]⁺339.8400
[M+K]⁺355.8139

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is predicted to be relatively simple, showing two signals corresponding to the two protons on the aromatic ring (H-4 and H-6). Due to the symmetrical substitution pattern relative to their positions, these protons are in different chemical environments. Both protons would appear as doublets due to coupling to each other. The coupling constant between them would be a small meta-coupling (⁴JHH), typically in the range of 2-3 Hz. The chemical shifts are influenced by the surrounding electron-withdrawing groups (Cl, NO₂) and the iodine atom. The proton at the C-6 position, being flanked by two chlorine atoms, is expected to be shifted downfield relative to the proton at C-4.

The ¹³C NMR spectrum is expected to display six distinct signals, one for each carbon atom in the benzene (B151609) ring, as they are all in unique chemical environments. The carbon atoms directly bonded to the electronegative substituents (C-1, C-2, C-3, C-5) will be significantly deshielded and appear at lower field. The carbon bearing the nitro group (C-2) is typically found around 148-152 ppm. The carbon attached to iodine (C-3) is expected at a higher field (around 90-100 ppm) due to the heavy atom effect. The carbons bonded to chlorine (C-1 and C-5) would resonate in the 130-140 ppm range. The two protonated carbons (C-4 and C-6) would appear at a higher field compared to the substituted carbons.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

PositionPredicted ¹H Shift (ppm), Multiplicity, J (Hz)Predicted ¹³C Shift (ppm)
1-~135
2-~150
3-~95
4~8.0 (d, J = ~2.5)~128
5-~138
6~8.2 (d, J = ~2.5)~130

While 1D NMR provides initial assignments, 2D NMR techniques are essential for confirming the molecular structure by establishing through-bond correlations.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a single cross-peak connecting the signals of the two aromatic protons (H-4 and H-6), confirming their meta-relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlations). The HSQC spectrum would show two cross-peaks: one correlating the H-4 signal to the C-4 signal and another correlating the H-6 signal to the C-6 signal. This allows for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying the quaternary (non-protonated) carbons by showing correlations between protons and carbons over two or three bonds (²JCH and ³JCH). For instance, the H-4 proton would be expected to show HMBC correlations to C-2, C-3, C-5, and C-6. Similarly, the H-6 proton would correlate to C-1, C-2, C-4, and C-5. By analyzing these long-range correlations, the complete carbon skeleton can be pieced together, and the positions of all substituents can be definitively confirmed.

Currently, there is no information available in the public domain regarding solid-state NMR studies or the existence of polymorphs for this compound. Such studies would be valuable for investigating different crystalline forms, which could exhibit variations in their solid-state packing and intermolecular interactions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The spectra arise from the vibrations of chemical bonds (stretching, bending, wagging). For this compound, the key expected vibrational modes are associated with the nitro group, the carbon-halogen bonds, and the aromatic ring itself.

Nitro (NO₂) Group Vibrations: The nitro group gives rise to two strong and characteristic stretching bands in the FT-IR spectrum. The asymmetric stretch (νas) is typically observed in the 1510-1560 cm⁻¹ region, while the symmetric stretch (νs) appears in the 1325-1385 cm⁻¹ range. nist.gov

Aromatic Ring Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring typically appear as a series of bands in the 1400-1600 cm⁻¹ region.

Carbon-Halogen Vibrations: The C-Cl stretching vibrations generally produce strong bands in the fingerprint region, between 550 and 850 cm⁻¹. The C-I bond is weaker and involves a heavier atom, so its stretching vibration is expected at a lower frequency, typically in the 500-600 cm⁻¹ range.

These characteristic frequencies allow for rapid confirmation of the presence of the key functional groups.

Table 3: Predicted FT-IR / Raman Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3050 - 3150Medium
NO₂ Asymmetric Stretch1510 - 1560Strong
Aromatic C=C Stretch1400 - 1600Medium-Strong
NO₂ Symmetric Stretch1325 - 1385Strong
C-Cl Stretch550 - 850Strong
C-I Stretch500 - 600Medium-Strong

X-ray Crystallography for Solid-State Structure Determination

To date, a crystal structure for this compound has not been reported in publicly accessible databases. X-ray crystallography on a suitable single crystal would provide the ultimate proof of structure by determining the precise spatial arrangement of every atom.

Based on the crystal structure of a related isomer, 2,4-dichloro-1-iodo-6-nitrobenzene, certain structural features can be predicted. nih.gov The benzene ring itself would be expected to be planar. However, significant steric strain between the bulky adjacent iodine and nitro groups at positions C-2 and C-3 would likely force the nitro group to twist out of the plane of the benzene ring. In the related isomer, the dihedral angle between the nitro group and the benzene ring is 90°, indicating a complete loss of coplanarity. nih.gov A similar significant twist would be expected for this compound. The analysis would also yield precise bond lengths and angles, confirming standard values for C-C aromatic bonds and providing specific data for the C-Cl, C-I, and C-N bonds within this highly substituted system.

Compound Names

Analysis of Molecular Conformation and Dihedral Angles in this compound

The conformation of substituted nitrobenzenes is largely dictated by the steric and electronic interplay between the nitro group and its neighboring substituents on the aromatic ring. A key parameter describing this conformation is the dihedral angle between the plane of the benzene ring and the plane of the nitro group. In an unhindered environment, the nitro group tends to be coplanar with the benzene ring to maximize π-conjugation. However, bulky ortho-substituents force the nitro group to twist out of the plane, increasing this dihedral angle.

In the case of this compound, the iodine atom and a chlorine atom are positioned ortho to the nitro group. This substitution pattern is expected to induce significant steric strain, forcing the nitro group to adopt a non-planar orientation. Analysis of similar compounds from the Cambridge Structural Database provides insight into the likely dihedral angles.

For instance, in 2,4-dichloro-1-iodo-6-nitrobenzene, where the nitro group is also flanked by two halogen atoms (I and Cl), the steric demand is so great that the nitro group is twisted to a near-perpendicular orientation, with a dihedral angle of 90°. nih.govresearchgate.net In contrast, 4-chloro-1-iodo-2-nitrobenzene (B1580762), which has only one ortho-substituent (iodine) to the nitro group, exhibits a disordered structure where the nitro group occupies two positions with different dihedral angles of 29.0(2)° and 51.0(3)°. nih.govresearchgate.net This disorder highlights the energetic balance between steric hindrance and packing forces in the crystal lattice. researchgate.net

These examples demonstrate that the molecular conformation, specifically the nitro group's orientation, is highly sensitive to the substitution pattern on the benzene ring. researchgate.net

CompoundSubstituents Ortho to Nitro GroupDihedral Angle (Benzene Ring and Nitro Group)Reference
2,4-Dichloro-1-iodo-6-nitrobenzene I, Cl90° nih.govresearchgate.net
4-Chloro-1-iodo-2-nitrobenzene I29.0(2)° and 51.0(3)° (disordered) nih.govresearchgate.net
2,4-Diiodo-3-nitroanisole I, I88.0(3)° nih.gov

Investigation of Intermolecular Interactions (e.g., Halogen Bonding, π-Stacking)

The solid-state architecture of this compound would be governed by a variety of non-covalent interactions. The presence of multiple halogen atoms and a nitro group creates distinct regions of positive and negative electrostatic potential, facilitating specific and directional interactions.

Halogen Bonding: A prominent interaction expected in this structure is halogen bonding. This occurs when an electrophilic region on a halogen atom, known as a σ-hole, interacts with a nucleophile. researchgate.net Given the high polarizability of iodine, a significant σ-hole is present on the iodine atom in this compound, making it a potent halogen bond donor. The oxygen atoms of the nitro group are effective halogen bond acceptors. Crystal structures of related compounds, such as 2,4-dichloro-1-iodo-6-nitrobenzene, reveal the presence of short I⋯O contacts [3.387 (4) Å], which are indicative of halogen bonding. nih.govresearchgate.net These C−I⋅⋅⋅O interactions can act as key synthons, directing the assembly of molecules into larger supramolecular arrays. researchgate.net

C—H⋯Cl and C—H⋯O interactions: Weak hydrogen bonds involving the aromatic hydrogen atom and the chlorine atoms or nitro-group oxygen atoms can form extensive networks. nih.govresearchgate.net

Dispersion Forces and π-Stacking: Although the nitro group has a strong dipole, studies on nitrobenzene (B124822) dimers show that dispersion interactions are often the dominant stabilizing force, favoring slipped-parallel stacking arrangements rather than T-shaped complexes. nih.gov In 2,4-dichloro-1-iodo-6-nitrobenzene, molecules stack in an alternating fashion, with a chlorine atom of one molecule positioned over the benzene ring of another, suggesting the importance of these dispersion forces in the packing arrangement. nih.gov

Interaction TypeDonorAcceptorSignificance in Related CompoundsReference
Halogen Bonding C-I (σ-hole)O (Nitro group)Forms sheets and links molecular units; I⋯O contact of 3.387 (4) Å observed in 2,4-dichloro-1-iodo-6-nitrobenzene. nih.govresearchgate.net
Weak Hydrogen Bonding C-HClContributes to the formation of sheet-like structures in the crystal lattice. nih.govresearchgate.net
Dispersion Forces Benzene Ring (π-system)Benzene Ring / SubstituentsDominant in nitrobenzene dimers, favoring slipped-parallel stacking. nih.gov nih.govnih.gov

Polymorphism and Crystal Packing Phenomena

Polymorphism, the ability of a compound to crystallize in multiple forms with different unit cells, is a possibility for a molecule like this compound, although no specific polymorphs have been reported. The crystal packing is a result of the complex interplay of the intermolecular forces discussed previously.

Analysis of analogous structures provides a model for the likely packing motifs. The crystal structure of 2,4-dichloro-1-iodo-6-nitrobenzene is orthorhombic with the space group Pnma. researchgate.net Its molecules organize into sheets in the ac plane through a combination of I⋯O halogen bonds and C—H⋯Cl interactions. nih.govresearchgate.net These sheets are then stacked along the b-axis. researchgate.net

A significant packing phenomenon observed in related structures is structural disorder. In the monoclinic crystal structure of 4-chloro-1-iodo-2-nitrobenzene (P2/c space group), the nitro group is disordered over two sites. nih.govresearchgate.net This disorder is a mechanism to optimize packing by avoiding unfavorably short intermolecular contacts between oxygen atoms of adjacent nitro groups. nih.govresearchgate.net Such packing effects can have a profound influence on the molecule's observed conformation. researchgate.net

The crystallographic data for these related compounds underscores the complexity of predicting solid-state structures, where subtle changes in substitution can lead to different packing arrangements and even disorder.

CompoundCrystal SystemSpace GroupKey Packing FeaturesReference
2,4-Dichloro-1-iodo-6-nitrobenzene OrthorhombicPnmaFormation of sheets via I⋯O and C—H⋯Cl interactions; stacking of sheets along the b-axis. nih.govresearchgate.net
4-Chloro-1-iodo-2-nitrobenzene MonoclinicP2/cDisordered nitro group to avoid short O⋯O intermolecular contacts; no classical H-bonds or π-interactions reported. nih.govresearchgate.net

Reactivity and Derivatization Strategies of 1,5 Dichloro 3 Iodo 2 Nitrobenzene

Cross-Coupling Reactions at the Aryl Iodide Moiety

The carbon-iodine bond is the most labile among the carbon-halogen bonds in 1,5-dichloro-3-iodo-2-nitrobenzene, making the iodine-bearing carbon the primary site for cross-coupling reactions. This regioselectivity is a cornerstone of its synthetic utility.

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki, Heck, Sonogashira, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and this compound is an excellent substrate for these transformations, primarily at the C-I bond. thieme-connect.de

The Suzuki-Miyaura coupling , which joins an organoboron compound with a halide, is a widely used method. libretexts.orgfishersci.co.uk The reaction of this compound with various arylboronic acids in the presence of a palladium catalyst and a base would selectively yield 3-aryl-1,5-dichloro-2-nitrobenzene derivatives. The choice of catalyst, often a palladium(0) species like Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂, and the base (e.g., K₂CO₃, K₃PO₄) are crucial for achieving high yields. fishersci.co.ukorganic-chemistry.org

The Heck reaction , involving the coupling of an aryl halide with an alkene, provides a route to substituted alkenes. wikipedia.orgorganic-chemistry.org Reacting this compound with an alkene such as styrene (B11656) or an acrylate (B77674) ester, under Heck conditions (a palladium catalyst, a base, and often a phosphine (B1218219) ligand), would lead to the formation of a stilbene (B7821643) or cinnamate (B1238496) derivative, respectively, with the new carbon-carbon bond at the 3-position. wikipedia.orgnih.gov

The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting an aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgnih.gov The reaction of this compound with a terminal alkyne would selectively afford the corresponding 3-alkynyl-1,5-dichloro-2-nitrobenzene. Copper-free Sonogashira protocols have also been developed and could be applicable. nih.govnih.govresearchgate.net

The Stille reaction utilizes an organotin compound as the coupling partner. wikipedia.orglibretexts.org Coupling of this compound with an organostannane, such as a vinyl-, aryl-, or alkynylstannane, in the presence of a palladium catalyst, would result in the selective formation of a new carbon-carbon bond at the iodine-substituted position. wikipedia.orguwindsor.ca

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Resulting C-C Bond Catalyst System (Typical)
Suzuki-Miyaura Organoboron compound C-C (Aryl/Vinyl) Pd(0) complex, Base
Heck Alkene C=C (Alkene) Pd catalyst, Base, Phosphine ligand
Sonogashira Terminal alkyne C≡C (Alkyne) Pd complex, Cu(I) co-catalyst, Base
Stille Organotin compound C-C (Aryl/Vinyl/Alkyne) Pd catalyst

Copper-Mediated Coupling Reactions and Related Transformations

Copper-mediated coupling reactions, while sometimes seen as alternatives to palladium-catalyzed methods, offer unique reactivity profiles. The Ullmann condensation, a classical copper-promoted reaction, can be used to form carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds. While palladium catalysis is often more efficient for C-C bond formation, copper catalysis can be advantageous for heteroatom coupling. For instance, reacting this compound with an alcohol, amine, or thiol in the presence of a copper catalyst could potentially lead to substitution at the C-I bond, although the high temperatures often required might lead to side reactions.

More contemporary copper-mediated cross-coupling reactions have been developed that proceed under milder conditions. cas.cn These methods could potentially be applied to this compound for the formation of various carbon-heteroatom or even carbon-carbon bonds, again with the expectation of preferential reaction at the C-I position. researchgate.net

Regioselectivity and Site-Selectivity in Polyhalogenated Systems

The predictable regioselectivity in cross-coupling reactions of polyhalogenated compounds is a key principle in their synthetic application. thieme-connect.deresearchgate.nettum.de In this compound, the reactivity of the carbon-halogen bonds towards palladium-catalyzed oxidative addition decreases in the order C-I > C-Br > C-Cl. libretexts.org This significant difference in reactivity allows for highly selective functionalization at the C-3 position (the site of the iodine atom) while leaving the two chloro substituents untouched.

This inherent site-selectivity enables sequential cross-coupling strategies. After an initial palladium-catalyzed reaction at the C-I bond, the resulting product, now a dichlorinated nitrobenzene (B124822) derivative, could potentially undergo a second cross-coupling reaction at one of the less reactive C-Cl bonds, although this would require more forcing reaction conditions. The presence of the electron-withdrawing nitro group can also influence the reactivity of the adjacent halogen atoms, a factor that must be considered in designing multi-step synthetic sequences.

Transformations of the Nitro Group

The nitro group in this compound is not merely a passive substituent; it is a versatile functional group that can be transformed into other functionalities or can be exploited to influence the reactivity of the aromatic ring.

Reduction Pathways to Amino, Hydroxylamino, and Azoxy Derivatives

The reduction of the nitro group is a fundamental transformation that opens up a vast chemical space. A variety of reducing agents can be employed to achieve different reduction products.

To an Amino Group: Catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or chemical reduction with metals in acidic media (e.g., Sn/HCl, Fe/HCl) are common methods to reduce the nitro group to a primary amine. This would transform this compound into 3,5-dichloro-2-iodoaniline. This amino group can then serve as a handle for a wide range of further derivatizations, such as diazotization followed by Sandmeyer reactions, or acylation to form amides.

To a Hydroxylamino Group: Partial reduction of the nitro group can lead to the corresponding hydroxylamine. This can often be achieved using milder reducing agents, such as zinc dust in a neutral ammonium (B1175870) chloride solution.

To an Azoxy Derivative: Under specific basic conditions, reduction of the nitro group can lead to the formation of an azoxy compound through the condensation of a nitroso intermediate with a hydroxylamine.

These transformations of the nitro group are generally compatible with the presence of the halogen substituents, allowing for the synthesis of a diverse array of functionalized anilines and related compounds.

Exploiting the Electron-Withdrawing Nature for Nucleophilic Aromatic Substitution

The nitro group is a potent electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAAr). libretexts.org This effect is most pronounced at the ortho and para positions relative to the nitro group. In this compound, the chlorine atom at the C-5 position is para to the nitro group, and the chlorine at C-1 and the iodine at C-3 are ortho.

This activation allows for the displacement of one of the chlorine atoms by a strong nucleophile, such as an alkoxide, phenoxide, or amine. nih.govchegg.com The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. youtube.com The stability of this intermediate is enhanced by the delocalization of the negative charge onto the nitro group. youtube.com

Given the relative leaving group abilities (I > Br > Cl > F in many contexts, though this can be reversed in some SNAr reactions where the C-F bond is most readily broken due to its polarization), and the electronic activation by the nitro group, a complex reactivity pattern can emerge. However, typically in SNAr, the position most activated by the electron-withdrawing group is the most susceptible to attack. Therefore, the chlorine at C-5 (para to the nitro group) would be a likely site for nucleophilic attack. This provides a complementary strategy to the cross-coupling reactions, allowing for the introduction of nucleophiles onto the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr) at the Aryl Chloride Positions

Influence of Activating Groups (Nitro) on SNAr Reactivity

The reactivity of the aryl chloride positions in this compound towards SNAr is profoundly influenced by the strongly electron-withdrawing nitro group (-NO₂). This group activates the benzene (B151609) ring for nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate through resonance and inductive effects. google.comlibretexts.org The negative charge of the intermediate can be delocalized onto the oxygen atoms of the nitro group, a stabilizing effect that is most pronounced when the nitro group is positioned ortho or para to the site of nucleophilic attack. google.comstackexchange.comyoutube.com This stabilization lowers the activation energy of the first, rate-determining step of the reaction, thereby accelerating the substitution. libretexts.org In contrast, electron-donating groups would destabilize this intermediate and are therefore deactivating for SNAr reactions. google.com

Stereo- and Regiochemical Control in SNAr Reactions

The substitution pattern of this compound dictates the regiochemical outcome of SNAr reactions. The molecule possesses two non-equivalent chlorine atoms: one at the C1 position, which is ortho to the activating nitro group, and another at the C5 position, which is meta to the nitro group.

Based on the principles of SNAr, nucleophilic attack is strongly favored at positions ortho and para to the electron-withdrawing group because the resulting negative charge can be effectively delocalized onto the nitro group. google.comstackexchange.com Attack at the meta position does not allow for this direct resonance stabilization, making the intermediate significantly less stable and the reaction much slower. google.com Therefore, in this compound, nucleophilic substitution will occur selectively at the C1 chloride over the C5 chloride. The iodine at C3 is generally a better leaving group than chloride in SNAr reactions, but the C1 chloride benefits from the powerful ortho activation by the nitro group, making it the most probable site of initial substitution.

While no specific experimental data for SNAr reactions on this compound were found, the reactivity of the closely related 1,5-dichloro-2,4-dinitrobenzene provides a strong model for its behavior. In this analogous substrate, sequential substitution reactions are possible, demonstrating the high reactivity of activated chlorine atoms. researchgate.netchegg.com

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on an Analogous Substrate (1,5-Dichloro-2,4-dinitrobenzene) This table illustrates the types of SNAr reactions possible on a similarly activated dichlorinated nitroaromatic compound.

NucleophileReagent/ConditionsProduct TypeReference
Aryl ThiolsVarious benzenethiolsTris- and Tetrakis(phenylsulfanyl)benzenes researchgate.net
AminesPrimary and secondary amines, acetonitrile, room temp.Mono-substituted nitro product researchgate.net
AminesExcess piperidine, pyrrolidine, dimethylamine, or methylamine, refluxDi-substituted product researchgate.net

Stereochemical control is generally not a factor in these reactions unless a chiral nucleophile is employed, which would lead to the formation of diastereomeric products.

Further Functionalization of the Aromatic Ring

Beyond SNAr, the functional groups on this compound offer other handles for derivatization, including metal-mediated and radical pathways.

Directed Ortho Metalation (DOM) and Related Strategies

Directed ortho metalation (DoM) is a powerful tool for regioselective functionalization, typically involving deprotonation at the position ortho to a directing metalation group (DMG) by a strong organolithium base. chegg.combaranlab.org Common DMGs are Lewis basic groups like amides or ethers that can coordinate the lithium cation. chegg.comacs.org

Applying classical DoM to this compound is challenging. The nitro group is highly electrophilic and reactive towards strong nucleophilic bases like n-butyllithium, making it generally incompatible with DoM conditions. acs.org Furthermore, the positions ortho to the nitro group (C1 and C3) are already substituted.

However, related strategies exist:

Halogen-Metal Exchange: The carbon-iodine bond is susceptible to halogen-metal exchange with organolithium reagents. This reaction is typically faster for iodides and bromides than for chlorides and is also faster than proton abstraction. uwindsor.caias.ac.in Therefore, treatment of this compound with a reagent like n-BuLi at low temperature would likely result in the formation of a lithiated species at the C3 position, which could then be trapped with an electrophile.

Nitro-Directed C-H Activation: Modern transition-metal-catalyzed C-H activation offers an alternative. The nitro group, despite its electron-withdrawing nature, has been successfully employed as a directing group in rhodium- and palladium-catalyzed ortho-arylations and ortho-alkynylations of nitroarenes. rsc.org This strategy relies on the coordination of the metal to the nitro group, followed by C-H cleavage. rsc.org For the target molecule, this would not be useful for functionalizing the vacant C4 or C6 positions, as the directing effect is for the ortho positions.

Radical Functionalization Pathways

The chemistry of nitroaromatic compounds also includes radical pathways. Nitroarenes can accept an electron to form nitro radical-anions, which are key intermediates in many of their biological and chemical transformations. baranlab.org While these radical anions themselves are often unreactive as damaging species, they are precursors to other reactive metabolites. baranlab.org

Recent advances have demonstrated the utility of the nitro group in controlled radical reactions. libretexts.org For instance, radical substitution of a nitro group by a chlorine radical has been observed. ias.ac.in The formation of radical species from this compound could be initiated, for example, by photolysis or via redox processes. These radicals could then participate in various transformations, although specific, controlled radical functionalization pathways for this substrate are not well-documented.

Photochemical and Electrochemical Reactivity of this compound

The combination of a chromophoric nitro group and photolabile C-I bond suggests that this compound possesses significant photochemical reactivity. The electrochemical properties are dominated by the easily reducible nitro group.

Photochemical Reactivity

Aromatic nitro compounds are known to undergo photochemical reactions, although disappearance quantum yields can be low. dtic.mil A key feature of the target molecule is the carbon-iodine bond. Aryl iodides are known to undergo photolysis upon UV irradiation, leading to the homolytic cleavage of the C-I bond to generate an aryl radical and an iodine radical. acs.org This pathway is generally more favorable than the cleavage of the stronger C-Cl or C-Br bonds.

Therefore, the most probable photochemical reaction for this compound is the cleavage of the C-I bond. The resulting aryl radical could then undergo a variety of reactions, such as hydrogen abstraction from the solvent, dimerization, or reaction with other radical traps. Additionally, the photolysis of nitrophenols, which could be formed from SNAr hydrolysis of the starting material, is known to produce nitrous acid (HONO) via an intramolecular hydrogen transfer, indicating complex subsequent photochemistry is possible. copernicus.orgpsu.edu

Electrochemical Reactivity

The electrochemical behavior of nitroaromatic compounds is well-established and is dominated by the reduction of the nitro group. This process typically occurs in a multi-electron, multi-proton step to yield the corresponding aniline (B41778). google.com The reduction can be carried out using various electrode materials. For nitrobenzene, reduction peaks are observed using techniques like cyclic voltammetry. copernicus.org

Computational and Theoretical Studies on 1,5 Dichloro 3 Iodo 2 Nitrobenzene

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental in predicting the electronic properties and reactivity of molecules. These methods can elucidate the distribution of electrons and energy levels of molecular orbitals, which are key to understanding chemical behavior.

Frontier Molecular Orbital (FMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting how a molecule will interact with other species. The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability and chemical reactivity.

A detailed Frontier Molecular Orbital (FMO) analysis, including specific energy values for the HOMO, LUMO, and the corresponding energy gap for 1,5-Dichloro-3-iodo-2-nitrobenzene, is not available in the reviewed scientific literature. Such an analysis would provide insight into the molecule's electrophilic and nucleophilic sites, which is essential for predicting its behavior in chemical reactions.

Electrostatic Potential Maps and Charge Distribution Analysis

Electrostatic potential (ESP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. They are invaluable for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which governs non-covalent interactions and chemical reactivity.

Specific electrostatic potential maps and detailed charge distribution analyses for this compound have not been published. This information would be critical for understanding its intermolecular interactions, such as halogen bonding, which is common in similar halogenated compounds.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the nature of intermolecular forces by analyzing the interactions between filled and vacant orbitals.

A Natural Bond Orbital (NBO) analysis for this compound, which would offer quantitative insights into its specific donor-acceptor interactions and the stability arising from them, is not documented in the available literature.

Mechanistic Investigations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it a cornerstone for studying reaction mechanisms in organic chemistry.

Transition State Characterization for Key Synthetic Steps

The synthesis of complex molecules often involves several steps, each proceeding through a high-energy transition state. Characterizing these transition states using DFT provides crucial information about the reaction's feasibility, kinetics, and stereoselectivity.

There are no published DFT studies that characterize the transition states for key synthetic steps involving this compound. Such studies would be instrumental in optimizing reaction conditions and predicting product outcomes.

Reaction Coordinate Analysis and Energy Profiles

A reaction coordinate diagram, or energy profile, maps the energy of a system as it progresses from reactants to products through transition states. This analysis is vital for understanding the thermodynamics and kinetics of a chemical reaction.

Detailed reaction coordinate analyses and the corresponding energy profiles for reactions involving this compound are not available in the scientific literature. These analyses would provide a comprehensive understanding of the energy changes throughout a reaction pathway.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Currently, there is a notable absence of publicly available, peer-reviewed scientific literature detailing the computational prediction of spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies, specifically for the compound this compound. While computational studies, often employing Density Functional Theory (DFT) methods, are common for predicting the spectroscopic properties of nitroaromatic compounds, specific data for this particular halogenated nitrobenzene (B124822) is not found in the surveyed scientific databases.

For structurally related compounds, such as o-, m-, and p-iodonitrobenzene, computational studies have been performed to calculate anharmonic vibrational frequencies using methods like the second-order perturbative (PT2) approach with basis sets such as 3-21G* for iodine and 6-311G(d,p) for other atoms at the DFT (B3LYP) level of theory. researchgate.net These studies often involve the assignment of vibrational modes based on potential energy distribution (PED). researchgate.net Similarly, research on other dichlorinated nitrobenzenes, like 1,5-dichloro-2,3-dinitrobenzene (B1605971) and 1,3-dichloro-5-nitrobenzene, has involved quantum chemical calculations to determine their vibrational characteristics. ijsr.netresearchgate.net However, direct application or extrapolation of these results to this compound would be speculative without a dedicated computational study on the target molecule.

A hypothetical data table for predicted spectroscopic parameters is presented below to illustrate how such data would be structured if it were available.

Hypothetical Predicted Spectroscopic Data for this compound

Parameter Predicted Value
¹H-NMR Chemical Shifts (ppm)
H-4 Data not available
H-6 Data not available
¹³C-NMR Chemical Shifts (ppm)
C-1 (C-Cl) Data not available
C-2 (C-NO₂) Data not available
C-3 (C-I) Data not available
C-4 Data not available
C-5 (C-Cl) Data not available
C-6 Data not available
Selected Vibrational Frequencies (cm⁻¹)
NO₂ asymmetric stretching Data not available
NO₂ symmetric stretching Data not available
C-I stretching Data not available
C-Cl stretching Data not available

Note: This table is for illustrative purposes only. The values are not based on actual experimental or computational data.

Conformational Analysis and Molecular Dynamics Simulations of Substituted Nitrobenzenes

Detailed conformational analysis and molecular dynamics (MD) simulations specifically for this compound are not readily found in the existing scientific literature. Such studies are crucial for understanding the three-dimensional structure, flexibility, and intermolecular interactions of molecules.

For the parent compound, nitrobenzene, and its derivatives, conformational studies have been conducted using methods like gas-phase electron diffraction combined with theoretical calculations. researchgate.net These studies investigate the torsional potential of the nitro group relative to the benzene (B151609) ring, a key conformational feature. For instance, the planarity or non-planarity of the nitro group can be influenced by the presence and position of other substituents.

Molecular dynamics simulations have been applied to understand the behavior of substituted nitrobenzenes in various environments. For example, MD simulations of nitrobenzene dioxygenase have been used to study the interactions between the substrate (nitrobenzene) and the enzyme's active site, providing insights into the structural dynamics that facilitate biochemical reactions. ijsr.net These simulations can reveal key hydrogen bonds and the positioning of the substrate for oxidation. ijsr.net

Applications As a Synthetic Building Block and Material Precursor

Precursor for Complex Heterocyclic Systems

While direct literature on the use of 1,5-dichloro-3-iodo-2-nitrobenzene in the synthesis of complex heterocyclic systems is limited, the reactivity of its functional groups suggests its potential as a valuable precursor. The reduction of the nitro group to an aniline (B41778) derivative is a key transformation that opens up numerous possibilities for the construction of nitrogen-containing heterocycles. For instance, the resulting amine can undergo intramolecular or intermolecular cyclization reactions to form a variety of heterocyclic rings.

The presence of the chloro and iodo substituents provides additional sites for cyclization. For example, a related compound, 4-chloro-1-iodo-2-nitrobenzene (B1580762), has been utilized as an intermediate in the synthesis of benzothiazines. researchgate.net This suggests that this compound could similarly serve as a starting material for analogous heterocyclic structures. The general strategy would involve the reduction of the nitro group, followed by a reaction that utilizes one or more of the halogen atoms to close a heterocyclic ring.

Building Block in the Synthesis of Functional Organic Materials

The unique electronic and structural features of this compound make it an intriguing building block for the synthesis of functional organic materials. These materials often derive their properties from the specific arrangement of aromatic units and functional groups, and this compound provides a well-defined starting point for constructing larger, more complex architectures.

Theoretically, the substituted benzene (B151609) ring of this compound could serve as a core or a peripheral unit in a larger AIE-active molecule. The halogens provide convenient points for introducing rotors or other functional groups that can lead to the restriction of intramolecular motion in the aggregated state, a key mechanism for AIE.

The presence of two chlorine atoms on the benzene ring of this compound suggests its potential use as a monomer in the synthesis of polymeric materials. Polycondensation reactions, where the chlorine atoms are displaced by nucleophiles, could lead to the formation of aromatic polymers. However, there is a lack of specific studies in the scientific literature demonstrating the polymerization of this particular monomer. The additional iodo and nitro functionalities could be retained in the polymer backbone, offering sites for post-polymerization modification to tune the material's properties.

Nitroaromatic compounds are a well-known class of energetic materials. While this compound contains a nitro group, there is no evidence in the published literature to suggest its use as a scaffold component for the synthesis of new energetic materials. The primary focus on this compound appears to be its utility as a synthetic intermediate rather than for its intrinsic energetic properties.

Role in the Synthesis of Ligands for Catalysis

The synthesis of sophisticated ligands is crucial for the development of new and efficient metal catalysts. The halogenated and nitrated benzene ring of this compound provides a versatile scaffold for the construction of such ligands. The differential reactivity of the iodo and chloro substituents allows for selective cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce phosphorus, nitrogen, or other coordinating groups.

For example, a structurally related compound, 2,4-dichloro-1-iodo-6-nitrobenzene, has been used as a precursor in the synthesis of chiral polychlorinated biphenyl (B1667301) (PCB) derivatives through a Suzuki coupling reaction. nih.gov This demonstrates the feasibility of using such substituted nitrobenzenes to create complex biaryl structures, which are common motifs in privileged chiral ligands. The nitro group can be subsequently transformed into other functionalities to further modulate the electronic and steric properties of the resulting ligand.

Scaffold for Combinatorial Chemistry Libraries in Chemical Research

Combinatorial chemistry is a powerful tool for the discovery of new drug candidates and other functional molecules. It relies on the ability to rapidly generate large libraries of related compounds. The multiple reactive sites on this compound make it an attractive scaffold for the construction of such libraries.

By systematically reacting the iodo, chloro, and nitro groups with a variety of building blocks, a diverse set of compounds can be synthesized from this single starting material. For instance, the iodo group could be functionalized via a Sonogashira coupling, one chloro group via a nucleophilic aromatic substitution, and the nitro group reduced and acylated. This multi-step, divergent approach allows for the creation of a large number of unique molecules for high-throughput screening. While the potential is evident, specific examples of the use of this compound in published combinatorial libraries are not currently available. researchgate.net

Potential Synthetic Transformations of this compound

Functional GroupPotential ReactionResulting Functional GroupPotential Application
Nitro GroupReduction (e.g., with SnCl2, H2)Amino GroupPrecursor for heterocycles, ligand synthesis
Iodo GroupSuzuki CouplingBiarylLigand synthesis, functional materials
Iodo GroupSonogashira CouplingAryl-alkyneFunctional materials, bioactive molecules
Iodo GroupBuchwald-Hartwig AminationAryl-amineLigand synthesis, pharmaceuticals
Chloro GroupNucleophilic Aromatic SubstitutionEther, Thioether, AmineDiverse functionalization
Chloro GroupSuzuki Coupling (harsher conditions)BiarylPolymer synthesis, functional materials

Chemical and Environmental Transformation Mechanisms of Halogenated Nitrobenzenes

Chemical Reduction and Oxidation Mechanisms in Environmental Analogues

Redox reactions, involving the transfer of electrons, are fundamental to the transformation of many environmental contaminants. primescholars.com

Oxidation: The electron-withdrawing properties of the nitro group make the aromatic ring of nitrobenzenes exceptionally stable and resistant to oxidative attack. nih.gov While powerful advanced oxidation processes (AOPs) using agents like hydroxyl radicals can degrade these compounds, direct chemical oxidation under typical environmental conditions is generally slow. nih.govacs.org

Reduction: In contrast, chemical reduction is a major transformation pathway. The nitro group can be reduced to form corresponding anilines. This is a common reaction in organic synthesis and can also occur in the environment. For example, halogenated nitroarenes can be selectively reduced to halogenated anilines using reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a palladium on carbon (Pd/C) catalyst. nih.gov This method has been shown to be effective for bromo, chloro, and iodo-substituted nitroarenes. nih.gov Other reducing agents include iron in acidic media or sodium hydrosulfite. wikipedia.org A study on m-iodo-nitrobenzene showed it undergoes an ECE (electron transfer-chemical step-electron transfer) mechanism during electrochemical reduction, where the initial radical anion is unstable and decomposes. researchgate.net In anoxic environmental compartments, reducing agents such as ferrous iron [Fe(II)] or sulfide (B99878) species can potentially reduce the nitro group of compounds like 1,5-Dichloro-3-iodo-2-nitrobenzene, leading to the formation of the corresponding dichloro-iodo-aniline.

Biotransformation Studies in Microorganisms (Focus on Chemical Pathways, not Ecological Risk)

Microorganisms have evolved diverse metabolic pathways to transform and, in some cases, completely degrade halogenated aromatic compounds. nih.gov These biotransformations are crucial for the natural attenuation of such pollutants.

Reductive dehalogenation is the removal of a halogen substituent with the concurrent addition of electrons, a process often carried out by anaerobic bacteria. nih.gov This is a key step in the breakdown of many chlorinated compounds. youtube.com Organohalide-respiring bacteria can use halogenated compounds as terminal electron acceptors to generate energy for growth. frontiersin.org For instance, Dehalobacter species have been identified as being responsible for the reductive dechlorination of dichloroanilines, which are themselves the reduction products of dichloronitrobenzenes. acs.org This suggests a two-step pathway where the nitro group is first reduced to an amine, followed by the removal of chlorine atoms. acs.org It is plausible that this compound could undergo a similar process, with the potential for both dechlorination and deiodination, as the carbon-iodine bond is generally weaker and more susceptible to cleavage than the carbon-chlorine bond.

The microbial reduction of the nitro group is a common initial step in the biodegradation of nitroaromatic compounds under both anaerobic and aerobic conditions. nih.govoup.com This proceeds through a series of two-electron reductions, converting the nitro group (R-NO₂) to a nitroso group (R-NO), then to a hydroxylamino group (R-NHOH), and finally to an amino group (R-NH₂), forming the corresponding aniline (B41778). nih.govoup.com Bacteria such as Clostridium and Eubacterium species are known to carry out these reductions. nih.gov

Once the aniline is formed, the aromatic ring can be destabilized and opened. This is typically an aerobic process initiated by dioxygenase enzymes, which insert two hydroxyl groups into the aromatic ring. nih.govnih.gov This hydroxylation can lead to the formation of catechols or other dihydroxylated intermediates, which are then susceptible to ring cleavage by other enzymes. nih.govnih.gov The complete degradation of nitrobenzene (B124822) has been observed in various bacteria, such as strains of Pseudomonas and Comamonas, which can utilize it as a sole source of carbon and nitrogen. researchgate.netnih.gov

Table 2: Key Microbial Transformation Reactions for Halogenated Nitroaromatics
Transformation ProcessDescriptionKey Enzymes/OrganismsResulting Products
Nitro Group Reduction Stepwise reduction of the nitro group to an amino group via nitroso and hydroxylamino intermediates. nih.govNitroreductases found in bacteria like Clostridium, Desulfovibrio, and fungi. nih.govoup.comHalogenated anilines.
Reductive Dehalogenation Removal of halogen atoms under anaerobic conditions, often coupled to bacterial respiration. frontiersin.orgReductive dehalogenases in organohalide-respiring bacteria like Dehalobacter. frontiersin.orgacs.orgLess halogenated aromatics (e.g., chloroanilines, aniline).
Dioxygenation Incorporation of two hydroxyl groups into the aromatic ring, a key step for destabilization. nih.govDioxygenases in aerobic bacteria like Pseudomonas, Sphingomonas. nih.govnih.govHalogenated catechols.
Ring Cleavage Breaking of the aromatic ring of dihydroxylated intermediates. nih.govIntradiol or extradiol dioxygenases. nih.govAliphatic acids, eventually leading to mineralization (CO₂ and H₂O). nih.gov

Studies on a variety of halogenated aromatics provide a framework for understanding the likely fate of this compound.

Dichloronitrobenzenes (DCNB): Microbial communities from contaminated sites have been shown to first reduce DCNB isomers to their corresponding dichloroanilines (DCA). Subsequently, Dehalobacter bacteria mediate the dechlorination of the DCAs to monochloroanilines and eventually aniline. acs.org

Monochloronitrobenzenes (MCNB): Various bacteria and fungi have been characterized for their ability to degrade MCNBs. researchgate.net For example, strains of Comamonas testosteroni and Acidovorax delafieldii have demonstrated a broad ability to degrade nitrophenols and nitrobenzene. nih.gov

Other Halogenated Aromatics: The biodegradation of compounds like polychlorinated biphenyls (PCBs) and chlorinated dioxins often involves a combination of anaerobic reductive dechlorination followed by aerobic degradation of the less-halogenated products. nih.govtaylorfrancis.com Aerobic bacteria such as Sphingomonas, Pseudomonas, and Burkholderia are frequently implicated in the degradation of these compounds. nih.gov Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, can also degrade a wide array of nitroaromatic and chlorinated aromatic compounds through the action of powerful extracellular enzymes. nih.gov

These examples highlight a common theme in the bioremediation of complex halogenated aromatics: a sequence of reductive steps (both of the nitro group and the halogens) often precedes the final oxidative cleavage of the aromatic ring.

Future Research Directions and Emerging Methodologies for 1,5 Dichloro 3 Iodo 2 Nitrobenzene

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a strong emphasis on atom economy. jocpr.com This concept, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is a critical consideration for sustainable chemical manufacturing. jocpr.comprimescholars.com Traditional multi-step syntheses of complex molecules like 1,5-dichloro-3-iodo-2-nitrobenzene often suffer from low atom economy, generating significant amounts of waste. rsc.org

Future research will likely focus on developing catalytic processes to replace stoichiometric reagents, a key strategy for improving atom economy. rsc.org For instance, the nitration of dichlorobenzene, a related process, has seen improvements in atom economy from 51% in traditional methods to 87% using a triflate catalyst, with water as the only byproduct. rsc.org Similar catalytic approaches could be explored for the synthesis of this compound, potentially involving novel catalysts that are both highly efficient and recyclable.

The table below illustrates the concept of atom economy for different reaction types, highlighting the inherent advantage of addition and rearrangement reactions, which are 100% atom economical in theory. jocpr.com

Reaction TypeGeneral TransformationInherent Atom Economy
Addition A + B → C100%
Rearrangement A → B100%
Substitution A-B + C → A-C + B< 100%
Elimination A → B + C< 100%
This table provides a simplified overview of atom economy for different reaction classes.

Research into alternative synthetic pathways that minimize the use of hazardous solvents and reagents is also a crucial direction. This includes exploring solvent-free reaction conditions or the use of greener solvents like water or ionic liquids. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, can also significantly improve efficiency and reduce waste.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique arrangement of chloro, iodo, and nitro substituents on the benzene (B151609) ring of this compound offers a rich landscape for exploring novel chemical reactions. ontosight.ai The electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic substitution, while the halogens can participate in various coupling and substitution reactions.

Future research will likely delve into uncovering unprecedented transformations of this molecule. This could involve exploring the selective activation of specific C-Cl or C-I bonds, leading to regioselective functionalization. The development of novel catalytic systems, including those based on photoredox or electrochemistry, could unlock new reaction pathways that are not accessible through traditional thermal methods.

The reactivity of the nitro group itself presents further opportunities. While its reduction to an amino group is a common transformation, exploring other reactions of the nitro group in the context of this specific substitution pattern could lead to the synthesis of novel heterocyclic compounds.

The following table summarizes the known and potential reactivity of the functional groups present in this compound.

Functional GroupKnown ReactionsPotential Future Research
Nitro Group (-NO2) Reduction to an amino group (-NH2). Partial reduction, cycloaddition reactions, transformations into other nitrogen-containing functionalities.
Iodine (-I) Suzuki and other cross-coupling reactions. researchgate.netHalogen bonding-catalyzed reactions, radical reactions, metal-iodine exchange for further functionalization.
Chlorine (-Cl) Nucleophilic aromatic substitution (under harsh conditions). Catalytic C-Cl activation and functionalization, cross-coupling reactions.
This table outlines the established and potential reactivity of the functional groups in this compound.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuous stream rather than in a batch-wise manner, offers numerous advantages for the synthesis of fine chemicals. These include improved safety, better heat and mass transfer, and the potential for higher yields and purity. The integration of this compound chemistry into flow platforms is a promising area for future research.

This would involve developing robust and reliable flow-based protocols for its synthesis and subsequent transformations. The precise control over reaction parameters such as temperature, pressure, and residence time offered by flow reactors could enable reactions that are difficult or hazardous to perform in batch. For example, highly exothermic nitration or diazotization reactions could be performed more safely in a continuous flow setup.

Furthermore, the combination of flow chemistry with automated synthesis platforms, incorporating real-time monitoring and feedback loops, could enable the rapid optimization of reaction conditions and the on-demand synthesis of derivatives of this compound. This approach would accelerate the discovery and development of new molecules for various applications.

Advanced Spectroscopic Characterization Techniques for In-Situ Monitoring of Reactions

A deeper understanding of the reaction mechanisms and kinetics involving this compound is crucial for optimizing existing processes and discovering new transformations. The application of advanced spectroscopic techniques for in-situ monitoring of reactions is a key future direction.

Techniques such as Process Analytical Technology (PAT), which can include methods like Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, can provide real-time information about the concentration of reactants, intermediates, and products. This data is invaluable for understanding reaction pathways, identifying transient species, and ensuring process control and consistency.

For example, in-situ monitoring could be used to study the selective activation of one halogen over another in cross-coupling reactions or to follow the progress of the reduction of the nitro group. This detailed mechanistic insight can guide the rational design of more efficient and selective synthetic methods.

Design of New Functional Materials utilizing this compound as a Core Structure

The unique electronic and structural features of this compound make it an attractive building block for the design of novel functional materials. The presence of multiple reactive sites allows for its incorporation into larger, more complex architectures with tailored properties.

Future research in this area could focus on synthesizing new polymers, metal-organic frameworks (MOFs), or covalent organic frameworks (COFs) where this compound or its derivatives serve as a key structural motif. The high halogen content could be exploited to create materials with specific properties, such as flame retardancy or high refractive index.

The nitro group, with its strong electron-withdrawing character, can influence the electronic properties of the resulting materials, making them potentially useful in applications such as organic electronics, sensors, or nonlinear optics. The ability to further functionalize the molecule through its halogen atoms provides a pathway to fine-tune the material's properties for specific applications. For instance, the introduction of chromophores or other functional groups could lead to the development of new dyes, pigments, or photoactive materials.

Q & A

Q. What are the recommended methods for synthesizing 1,5-Dichloro-3-iodo-2-nitrobenzene in a laboratory setting?

Methodological Answer: The synthesis typically involves sequential halogenation and nitration of a benzene precursor. A plausible route includes:

Chlorination : Introduce chlorine substituents via electrophilic substitution using FeCl₃ as a catalyst.

Nitration : Use a nitrating mixture (HNO₃/H₂SO₄) at controlled temperatures to avoid over-nitration.

Iodination : Employ an iodinating agent (e.g., ICl or KI with an oxidizing agent) to introduce iodine at the meta position.
Key considerations:

  • Monitor reaction progress using TLC or GC-MS to ensure intermediate purity .
  • Optimize temperature and stoichiometry to minimize byproducts like polychlorinated derivatives .

Q. How can the structural identity of this compound be confirmed using spectroscopic techniques?

Methodological Answer: Combine multiple spectroscopic methods:

  • NMR : Use ¹H/¹³C NMR to confirm substituent positions. The deshielding effect of nitro and iodine groups aids in assignment .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₆H₂Cl₂INO₂) and isotopic patterns from chlorine/iodine .
  • IR Spectroscopy : Identify nitro group vibrations (~1520 cm⁻¹ for asymmetric NO₂ stretch) and C-I bonds (~500 cm⁻¹) .
    Cross-reference data with PubChem or NIST databases for validation .

Q. What safety precautions are critical when handling this compound in research laboratories?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures .
  • Ventilation : Ensure adequate airflow to avoid inhalation of volatile byproducts (e.g., nitrobenzene derivatives).
  • Waste Disposal : Collect halogenated waste separately and neutralize nitro groups before disposal per EPA guidelines .
  • Emergency Protocols : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Questions

Q. How should researchers address discrepancies in the spectroscopic data of this compound during characterization?

Methodological Answer:

  • Cross-Validation : Compare NMR/IR/MS data with computational predictions (e.g., DFT calculations for expected chemical shifts) .
  • Contradiction Analysis : If NMR signals conflict with expected substitution patterns, re-examine reaction conditions for potential regioisomers or incomplete halogenation .
  • Crystallography : Resolve ambiguities via single-crystal X-ray diffraction using SHELX for refinement. The iodine atom’s high electron density aids in phasing .

Q. What computational methods are suitable for predicting the reactivity of this compound in substitution reactions?

Methodological Answer:

  • DFT Studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The nitro group directs substitutions to specific positions .
  • Thermochemical Modeling : Use NIST data to predict ΔG and activation energies for reactions like SNAr (nucleophilic aromatic substitution) .
  • Solvent Effects : Simulate solvation with COSMO-RS to optimize reaction media (e.g., DMF for polar aprotic conditions) .

Q. What strategies can be employed to optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

  • Stepwise Monitoring : Use inline FTIR or HPLC to track intermediate formation and adjust reagent ratios dynamically .
  • Catalyst Screening : Test alternative catalysts (e.g., CuI for iodination) to enhance selectivity .
  • Purification Techniques : Employ column chromatography with silica gel or preparative HPLC to isolate the target compound from halogenated byproducts .

Q. How can researchers assess the environmental toxicity of this compound in ecotoxicological studies?

Methodological Answer:

  • Ames Test : Evaluate mutagenicity using Salmonella strains to detect nitroreductase-mediated DNA damage .
  • Aquatic Toxicity : Perform OECD 201/202 tests on Daphnia magna or algae to measure LC₅₀ values. Compare results with structurally similar nitrobenzenes .
  • Degradation Pathways : Study photolytic or microbial degradation products using LC-MS/MS to identify persistent metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Dichloro-3-iodo-2-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1,5-Dichloro-3-iodo-2-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.